(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
[2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-3-5(4-11)1-2-12-6;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKPNSDKMBCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743489 | |
| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159813-38-3 | |
| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
Starting from 2,6-dichloro-4-(trifluoromethyl)pyridine or 2-chloro-4-(trifluoromethyl)pyridine, the reaction with ammonia in the presence of a hydrophilic ether solvent (e.g., 2-methyltetrahydrofuran) at elevated temperatures (100–200 °C, optimally 130–160 °C) for 4–7 hours yields 2-amino-4-(trifluoromethyl)pyridine or its halogenated intermediate.
The reaction is typically conducted in an autoclave under pressure with ammonia water (28%) to facilitate nucleophilic substitution.
Subsequent catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen pressure at 100 °C) removes residual halogens, completing the dehalogenation to yield the pure amino compound.
Purification and Salt Formation
The crude product is extracted with organic solvents like ethyl acetate, washed with saturated saline, dried, and concentrated.
Crystallization from n-hexane under cooling yields the pure 2-amino-4-(trifluoromethyl)pyridine as a white crystalline solid with yields around 70%.
The free amine can be converted to its hydrochloride salt by reaction with hydrochloric acid, producing the stable hydrochloride salt form.
Synthesis of this compound
The target compound, this compound, is synthesized by introducing a methanamine (-CH2NH2) group at the 4-position of the pyridine ring bearing the trifluoromethyl substituent.
Multi-Step Synthetic Route
A common approach involves the preparation of a protected intermediate such as methyl-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(diphenylmethyleneamino)acetate via reaction of a chloro-trifluoromethylpyridine derivative with an imine and base (e.g., potassium carbonate) under reflux in toluene/propionitrile.
The protecting group (benzophenone imine) is cleaved under mild acidic conditions (aqueous 10% HCl) to yield methyl-2-amino-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride.
Finally, decarboxylation is performed by refluxing the acetate hydrochloride salt in dilute hydrochloric acid for several hours, resulting in 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride with an overall yield of approximately 50% over three steps.
Reaction Conditions Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of protected acetate | Potassium carbonate, tetrabutylammonium bromide, toluene/propionitrile, reflux | Protected methyl ester intermediate |
| Deprotection | Aqueous 10% HCl, room temperature, several hours | Methyl amino acetate hydrochloride salt |
| Decarboxylation | Dilute HCl, reflux, 5 hours | 2-Aminomethyl trifluoromethylpyridine hydrochloride |
Industrial and Laboratory Scale Considerations
The ammonia substitution and dehalogenation steps for 2-amino-4-(trifluoromethyl)pyridine are scalable and have been optimized for industrial production, with reaction times reduced to under 7 hours and improved purity.
The multi-step synthesis involving protected intermediates is more suited to laboratory or pilot scale due to the need for multiple purification steps and moderate yields.
The final hydrochloride salt formation is achieved by standard acid-base reactions with hydrochloric acid, yielding a stable crystalline product suitable for further application.
Summary Table of Preparation Methods
| Compound/Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2-Amino-4-(trifluoromethyl)pyridine | Ammonia substitution on halogenated trifluoromethylpyridine + dehalogenation | 2,6-dichloro-4-trifluoromethylpyridine, ammonia, hydrophilic ether, Pd/C, H2, 130–160 °C | ~70 | Industrially optimized, high purity |
| Protected methyl ester intermediate | Reaction of chloro-trifluoromethylpyridine with imine and base | K2CO3, tetrabutylammonium bromide, toluene/propionitrile, reflux | - | Intermediate for further transformations |
| Methyl amino acetate hydrochloride salt | Acidic cleavage of protecting group | Aqueous 10% HCl, room temperature | - | Intermediate for decarboxylation |
| 2-Aminomethyl trifluoromethylpyridine hydrochloride | Decarboxylation of acetate salt | Dilute HCl, reflux, 5 hours | ~50 (overall) | Final amine hydrochloride salt |
Research Findings and Optimization Notes
The use of hydrophilic ethers as solvents in the ammonia substitution step improves reaction rates and purity compared to conventional solvents.
Dehalogenation without isolation of intermediates streamlines the process and reduces impurities.
Protecting group strategies in the multi-step synthesis allow for selective functionalization and improved yields in the formation of the aminomethyl group.
Reaction temperature and time are critical parameters; for example, maintaining 130–160 °C and 4–7 hours balances conversion and by-product formation.
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Pharmacological Properties
The trifluoromethyl group is known to significantly influence the pharmacokinetics and pharmacodynamics of compounds. It enhances lipophilicity and metabolic stability, leading to improved bioavailability. Studies indicate that compounds containing this moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Research has demonstrated that derivatives of pyridine compounds show significant antimicrobial properties. The trifluoromethyl substitution potentially enhances these effects by altering interactions with microbial enzymes.
- Antiparasitic Activity : In vitro studies suggest that related pyridine derivatives can inhibit the growth of Plasmodium falciparum, indicating potential for use in malaria treatment.
- Cytotoxicity : Preliminary assays indicate that (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride may affect cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
1.2 Case Studies
-
Case Study 1: Antimalarial Activity
In studies involving various pyridine derivatives, compounds similar to (2-(Trifluoromethyl)pyridin-4-yl)methanamine showed a significant reduction in parasitemia in P. berghei mouse models, with one derivative achieving a 96% reduction at a dose of 30 mg/kg over four days. -
Case Study 2: Antimicrobial Efficacy
Tests on related compounds revealed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethyl group enhances binding affinity to bacterial enzymes.
Agrochemical Applications
The synthesis and application of trifluoromethylpyridines, including this compound, have been explored extensively in agrochemicals. These compounds are utilized primarily for crop protection against pests.
2.1 Crop Protection
Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives introduced into the agrochemical market. Since then, over 20 new trifluoromethyl-containing agrochemicals have been developed and granted ISO common names. The unique physicochemical properties imparted by fluorine enhance the efficacy of these compounds in pest management .
Summary of Findings
The applications of this compound span multiple domains:
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, antiparasitic, cytotoxic agents | Enhanced activity due to trifluoromethyl substitution |
| Agrochemicals | Crop protection products | Significant efficacy against pests |
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Similarity Scores
The following compounds are structurally related, with variations in substituents, aromatic systems, or salt forms (Table 1):
Table 1: Key Structural Analogs and Similarity Metrics
| Compound Name | CAS Number | Substituent/Ring Modification | Similarity Score | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride | 1159813-38-3 | Reference compound | 1.00 | 213.6 |
| (2-(Trifluoromethyl)pyridin-4-yl)methanamine (free base) | 916304-20-6 | Absence of HCl | 0.88 | 178.1 |
| (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride | 1428532-89-1 | -CF₂H instead of -CF₃ | 0.86 | 195.6 |
| (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine | 1071435-61-4 | Ethylamine side chain with chiral center | 0.85 | 204.6 |
| 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride | EN300-28332105 | Additional fluorine at pyridine 5-position | N/A | 231.6 |
| (2-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride | 916211-41-1 | Dihydrochloride salt | N/A | 250.0 |
| (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride (pyrimidine) | 1427195-20-7 | Pyrimidine ring instead of pyridine | N/A | 205.7 |
| (3-Chlorophenyl)(2-(trifluoromethyl)phenyl)methanamine hydrochloride | 2241142-18-5 | Biphenyl structure with -Cl and -CF₃ | N/A | 322.2 |
Data derived from structural databases and similarity algorithms .
Impact of Substituents and Structural Variations
(i) Trifluoromethyl vs. Difluoromethyl (-CF₃ vs. -CF₂H)
This modification may alter binding affinities in biological targets .
(ii) Free Base vs. Hydrochloride Salt
The free base (CAS 916304-20-6) lacks protonation, resulting in lower aqueous solubility. Hydrochloride salts are preferred for formulation in drug development due to enhanced bioavailability .
(iii) Pyridine vs. Pyrimidine Rings
This may affect interactions with enzymatic pockets .
(iv) Positional Fluorination
The 5-fluoro derivative (CAS EN300-28332105) adds steric and electronic effects at the pyridine 5-position, which could influence regioselectivity in reactions or target engagement .
(v) Biphenyl Analogs
Biological Activity
(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its interactions with biological targets. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with a trifluoromethyl group and a methanamine functional group. This configuration contributes to its distinct chemical properties, making it suitable for various applications in pharmacology and medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, which is crucial for drug development.
- Protein-Ligand Interactions : It is used to investigate interactions between proteins and ligands, providing insights into its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
- Antiproliferative Activity : A study demonstrated that derivatives of trifluoromethyl-pyridine compounds exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and A375. The introduction of the trifluoromethyl group was found to enhance the potency of these compounds significantly .
- Enzyme Inhibition Studies : Another research highlighted the role of this compound in inhibiting specific enzymes involved in metabolic pathways. The IC50 values reported were promising, indicating strong inhibitory effects that warrant further investigation for therapeutic use.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group. These interactions can alter enzyme activity or receptor binding affinities, leading to potential therapeutic effects.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Trifluoromethyl)pyridine | Trifluoromethyl group on pyridine | Antimicrobial |
| 4-(Trifluoromethyl)aniline | Trifluoromethyl on aniline | Anticancer |
| 3-(Trifluoromethyl)pyridine | Trifluoromethyl at position 3 | Neuroprotective |
This comparison illustrates how variations in functional groups and positions on the aromatic ring can significantly influence biological activity and chemical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-(trifluoromethyl)pyridin-4-yl)methanamine hydrochloride?
- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination of 4-chloro-2-(trifluoromethyl)pyridine derivatives. For example, reacting 4-chloro-2-(trifluoromethyl)pyridine with sodium cyanide under reflux in DMF (110–120°C, 12–24 hours) to form the nitrile intermediate, followed by reduction with LiAlH4 in THF (0°C to RT, 4–6 hours) to yield the primary amine. The hydrochloride salt is precipitated using HCl in diethyl ether .
- Key Analytical Steps : Monitor reactions via TLC (silica gel, hexane:EtOAc 3:1) and confirm purity by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store the hydrochloride salt at 2–8°C in a desiccator under argon to prevent hygroscopic degradation. Stability studies indicate no decomposition for ≥12 months when stored in amber vials with PTFE-lined caps. For aqueous solutions (e.g., biological assays), prepare fresh in PBS (pH 7.4) and use within 24 hours .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Dissolve in D2O or DMSO-d5. Expected signals: pyridine protons (δ 8.2–8.5 ppm), methylamine protons (δ 3.9–4.1 ppm), and CF3 group (δ 120–125 ppm in 13C) .
- HRMS : Use ESI+ mode; expected [M+H]+ for C7H8F3N2Cl: 217.03 .
- FT-IR : Confirm amine hydrochloride formation via N–H stretch (2500–2700 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination (higher selectivity vs. LiAlH4).
- Solvent Optimization : Replace THF with MeOH/water (9:1) to improve solubility and reduce side products.
- Scale-Up Protocol : Use flow chemistry for nitrile intermediate synthesis (residence time: 30 minutes, 100°C) to enhance reproducibility .
Q. What computational methods are suitable for studying its biological interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PyRx to model binding to nicotinic acetylcholine receptors (nAChRs). Prepare the ligand by energy minimization (AMBER force field) and protonate at physiological pH .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36m force field to assess stability in lipid bilayer membranes .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., SH-SY5Y for neuroactivity) via STR profiling and use internal controls (e.g., acetylcholine as a positive control for nAChR assays).
- Batch Analysis : Compare HPLC purity (>98%) and residual solvent profiles (GC-MS) across studies to rule out impurity-driven variability .
Q. What strategies mitigate toxicity in in vivo studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
